2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE
Overview
Description
2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenyl-1-ethanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenyl-1-ethanone involves several steps. The process begins with the preparation of 5-butylisatin, which is achieved through the Sandmeyer process from commercially available tert-butylaniline . This intermediate is then condensed with benzene-1,2-diamine or thiosemicarbazide to form the triazinoindole structure .
Chemical Reactions Analysis
2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenyl-1-ethanone undergoes various chemical reactions, including:
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antimalarial, antidepressant, and antileishmanial activities.
Cancer Research: Derivatives of this compound have been studied as iron chelators, which can inhibit cancer cell proliferation by depleting intracellular iron levels.
Organic Chemistry: The unique structure of this compound makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenyl-1-ethanone involves its interaction with various molecular targets. For instance, as an iron chelator, it binds selectively to ferrous ions, thereby inhibiting iron-dependent cellular processes . This leads to the induction of apoptosis in cancer cells through the mitochondrial pathway .
Comparison with Similar Compounds
Similar compounds include:
[1,2,4]Triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core structure and exhibit similar biological activities.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activities.
The uniqueness of 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenyl-1-ethanone lies in its specific substitution pattern, which enhances its biological activity and lipophilicity .
Properties
IUPAC Name |
2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-2-3-13-25-17-12-8-7-11-16(17)19-20(25)22-21(24-23-19)27-14-18(26)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIOAYTZOUVZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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